2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
Description
This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core structure. Key structural features include:
- Substituents: 8,9-Dimethoxy groups: Electron-donating groups that may enhance solubility and influence binding interactions. 4-Nitrophenyl group at position 2: A strong electron-withdrawing substituent that could modulate electronic properties and target affinity.
- N-(2-Fluorophenyl)acetamide: The fluorinated aromatic ring may improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O5S/c1-36-20-11-16-19(12-21(20)37-2)28-25(38-13-22(33)27-18-6-4-3-5-17(18)26)31-24(16)29-23(30-31)14-7-9-15(10-8-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQLTLSORHTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.
Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, which involves the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the fluorophenylacetamide moiety: This step involves the reaction of the intermediate compound with 2-fluorophenylacetic acid or its derivatives under appropriate conditions to form the final product.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide. For instance, derivatives containing similar triazoloquinazoline structures have shown significant cytotoxic effects against various human cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess these compounds' efficacy, revealing promising results in inhibiting tumor cell growth.
| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| Example A | A549 (Lung) | 15.72 | 50.68 |
| Example B | MDA-MB-231 (Breast) | Not specified | Not specified |
These findings indicate that compounds with similar scaffolds can serve as leads for developing new anticancer agents.
Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties. Research indicates that modifications to the triazole and quinazoline moieties can enhance activity against bacterial strains, including drug-resistant variants. The design of new synthetic agents based on this scaffold could lead to effective treatments for infections caused by resistant pathogens.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps:
- Formation of the Triazoloquinazoline Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The addition of the sulfanyl and acetamide groups is crucial for enhancing biological activity.
The structure-activity relationships suggest that the presence of electron-withdrawing groups (like nitro and fluorine) significantly influences the compound's potency against cancer cells and bacteria.
Case Studies
Several case studies have documented the effects of similar compounds in preclinical trials:
-
Study on Anticancer Activity : A derivative with a similar structure was tested against a panel of cancer cell lines, showing a significant inhibition rate compared to controls.
- Findings : The compound exhibited an average growth inhibition rate exceeding 70% across multiple lines.
-
Evaluation for Antimicrobial Efficacy : Another related compound was assessed for its activity against Mycobacterium tuberculosis.
- Results : It demonstrated MIC values ranging from 4 to 64 μg/mL against various strains.
Mechanism of Action
The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, the compound may inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids, thereby exhibiting herbicidal activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Computational and Bioactivity Comparisons
Structural Similarity Metrics :
- Tanimoto Coefficient : Using Morgan fingerprints, compounds with a coefficient ≥0.5 are considered structurally similar. The fluorophenyl and ethoxyphenyl analogs () likely share high similarity (>0.7), differing only in the para-substituent .
- Murcko Scaffolds : The triazoloquinazoline core is distinct from simpler triazoles () or pyrazolo-pyrimidines (), leading to divergent chemotype classifications .
Docking Affinity and Target Interactions: highlights that minor structural changes (e.g., methoxy vs. ethoxy) can alter binding pocket interactions. The nitro group in the title compound may enhance π-π stacking with aromatic residues, while the 2-fluorophenyl group could improve hydrophobic interactions compared to ethoxyphenyl analogs . Compared to adenosine receptor antagonists like MRE 3008F20 (), the triazoloquinazoline core may target different enzymes (e.g., kinases or proteases) due to its larger, more planar structure .
This is inferred from analogs like aglaithioduline, which shows ~70% similarity to SAHA (an HDAC inhibitor) in bioactivity profiles . In contrast, triazole derivatives () with sulfonyl linkages demonstrate antimicrobial or anticonvulsant properties, suggesting that the sulfanyl group in the title compound may confer distinct pharmacological effects .
Hypothetical Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The fluorine atom on the phenyl ring could reduce oxidative metabolism, extending half-life relative to ethoxy analogs .
Biological Activity
The compound 2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS Number: 901756-10-3) is a novel synthetic derivative that incorporates a triazoloquinazoline core with potential pharmacological applications. This article reviews its biological activity, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 501.5 g/mol. The structural complexity of the compound contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H19N5O5S |
| Molecular Weight | 501.5 g/mol |
| CAS Number | 901756-10-3 |
Antibacterial Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant antibacterial properties. A study highlighted that derivatives similar to this compound demonstrated effectiveness against various bacterial strains, including multi-drug resistant organisms. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Antifungal Activity
The antifungal potential of this compound has also been evaluated. Similar compounds have shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. The action mechanism likely involves interference with fungal cell membrane integrity.
Anticancer Activity
Triazoloquinazolines have been recognized for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. Notably, compounds in this class have shown promise against various cancer types, including breast and lung cancers.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity can be beneficial in treating inflammatory diseases and conditions.
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized a series of triazoloquinazoline derivatives and characterized their biological activities through in vitro assays . The results demonstrated that modifications on the quinazoline ring significantly influenced biological efficacy.
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that specific substitutions enhanced antibacterial potency .
- Anticancer Studies : In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting strong anticancer potential .
The biological activity of this compound likely involves:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors and coupling with substituted acetamide moieties. Key steps include:
- Triazoloquinazoline core formation : Use of 8,9-dimethoxyquinazolinone intermediates with nitrophenyl substituents, optimized via microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Sulfanyl-acetamide linkage : Thiol-ene "click" chemistry under inert conditions (e.g., nitrogen atmosphere) with catalytic bases like triethylamine to minimize disulfide byproducts .
- Yield optimization : Statistical experimental design (e.g., factorial or Box-Behnken models) can identify critical parameters (temperature, solvent polarity, stoichiometry) for maximizing yield .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical techniques :
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
- 1H/13C NMR : Confirm regiochemistry of the triazoloquinazoline core and sulfanyl linkage. For example, characteristic shifts for the 4-nitrophenyl group (~8.2 ppm for aromatic protons) and methoxy groups (~3.9 ppm) .
- Elemental analysis : Validate C/H/N/O/F/S ratios to confirm stoichiometry .
Advanced Research Questions
Q. What strategies mitigate conflicting bioactivity data across in vitro and in vivo models?
- Case study : Discrepancies in anticonvulsant activity (e.g., GABAergic affinity in vitro vs. PTZ-induced seizure models in mice) may arise from metabolic instability or poor blood-brain barrier penetration .
- Resolution :
- Metabolic profiling : Use liver microsome assays to identify degradation pathways (e.g., demethylation of methoxy groups) .
- Prodrug design : Introduce lipophilic protecting groups (e.g., acetylated methoxy) to enhance bioavailability .
Q. How can computational models predict the compound’s interaction with biological targets?
- Methods :
- Molecular docking : Screen against targets like GABA receptors or kinase domains using software (AutoDock Vina). Prioritize binding poses with low RMSD values (<2.0 Å) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends using descriptors like Hammett constants .
Q. What experimental designs are recommended for assessing stability under physiological conditions?
- Protocol :
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC analysis to track degradation .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor nitro group reduction via FTIR or LC-MS .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity across cell lines?
- Example : Variability in IC50 values (e.g., HeLa vs. MCF-7 cells) may reflect differences in efflux pump expression (e.g., P-gp).
- Approach :
- Co-administration with inhibitors : Test cytotoxicity alongside P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
- Transcriptomic profiling : Use RNA-seq to correlate target gene expression (e.g., apoptosis regulators) with sensitivity .
Methodological Resources
- Synthetic protocols : Refer to triazoloquinazoline synthesis in for step-by-step guidance on regioselective cyclization.
- AI-driven optimization : Tools like COMSOL Multiphysics integrated with machine learning can model reaction kinetics and predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
